molecular formula C14H19NO2 B14797491 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran

7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran

Katalognummer: B14797491
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: XCYFHJYKLNDPJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran typically involves the following steps:

    Formation of the Benzopyran Core: This can be achieved through various cyclization reactions involving phenolic compounds and appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the methoxy or piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxy-2-spiro(piperidine-4-yl)-benzopyran: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Spiro(piperidine-4-yl)-benzopyran: Lacks the methoxy group.

    7-Methoxy-2-spiro(morpholine-4-yl)-benzopyran: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the methoxy group and the spiro(piperidine-4-yl) moiety may confer unique chemical and biological properties to 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

7-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]

InChI

InChI=1S/C14H19NO2/c1-16-12-3-2-11-4-5-14(17-13(11)10-12)6-8-15-9-7-14/h2-3,10,15H,4-9H2,1H3

InChI-Schlüssel

XCYFHJYKLNDPJP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCC3(O2)CCNCC3)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.